p-SCN-Bn-TCMC

Description

Evolution of Chelator Design in Radiopharmaceutical Development

The design of chelators has evolved significantly to meet the complex demands of nuclear medicine. Early radiopharmaceuticals often relied on simple metal complexes whose distribution in the body was primarily governed by blood flow. The progression of the field led to the development of "second generation" radiopharmaceuticals, which utilize targeting biomolecules to achieve site-specific accumulation. This targeted approach necessitated the creation of bifunctional chelators (BFCs).

A BFC is ingeniously designed with two distinct functional parts: a strong metal-binding moiety to securely "chelate" or trap a radioactive metal ion, and a reactive functional group that can form a stable covalent bond with a targeting vector, such as a peptide or an antibody. researchgate.net The development of various BFCs, including macrocyclic chelators like DOTA and its derivatives, has been pivotal. mdpi.com These designs aim to create radiometal complexes with high thermodynamic stability and kinetic inertness, ensuring the radionuclide remains firmly attached to the chelator as it travels through the body. researchgate.net The choice of chelator is critical as it must be matched to the specific coordination chemistry of the chosen radiometal. nih.govrsc.org

Significance of Bifunctional Chelators in Targeted Molecular Imaging and Radiotherapeutics

Bifunctional chelators are fundamental to the fields of molecular imaging and targeted radiotherapeutics, which aim to visualize and treat diseases by focusing on specific molecular targets. nih.gov By linking diagnostic or therapeutic radionuclides to targeting biomolecules, BFCs enable the creation of agents that can selectively bind to cancer cells or other pathological sites. nih.gov

This targeted strategy offers several advantages:

Specificity: It allows for the precise delivery of radiation to diseased tissues, enhancing the contrast in diagnostic images and concentrating the therapeutic dose on the target cells. nih.gov

Reduced Off-Target Effects: By minimizing the accumulation of radioactivity in healthy tissues, the potential for side effects is significantly reduced. nih.gov

Theranostics: The same targeting molecule and chelator combination can often be used with different radionuclides for both diagnosis and therapy. For instance, a chelator can be paired with a positron-emitter like Gallium-68 for PET imaging to locate a tumor, and then with a beta- or alpha-emitter like Lutetium-177 or Lead-212 for therapy to destroy it. mdpi.comnih.gov

This approach has transformed oncology, allowing for personalized treatment strategies based on the molecular profile of a patient's tumor. nih.gov

Overview of p-SCN-Bn-TCMC: Structural Framework and Multifunctional Role

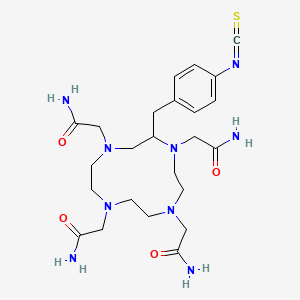

This compound, with the full chemical name S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane, is a prime example of a modern bifunctional chelator. smolecule.com Its structure is meticulously designed for its dual function.

Structural Framework: The molecule consists of two key components:

The TCMC Chelator: The core of the molecule is a TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane) macrocycle. This ring-like structure with its nitrogen and oxygen atoms acts as a powerful chelating agent, capable of forming a highly stable cage around various radiometal ions. medkoo.com

The Isothiocyanate Linker: Attached to the TCMC core is a benzyl (B1604629) group with a reactive isothiocyanate (-N=C=S) functional group. medkoo.com This group can readily react with primary amine groups found on biomolecules like peptides and antibodies, forming a stable thiourea (B124793) bond. smolecule.com

Multifunctional Role: this compound serves as a versatile bridge in the construction of radiopharmaceuticals. The TCMC moiety securely binds to a range of radiometals, while the isothiocyanate group allows for conjugation to a targeting vehicle. medkoo.commedchemexpress.com This enables the creation of targeted agents for both imaging and therapy. Research has demonstrated its effectiveness in complexing with various radionuclides. For example, it can be used to label antibodies with Lead-212 (²¹²Pb) for targeted alpha therapy. nih.gov

Recent studies have highlighted the superior performance of this compound in specific applications. A comprehensive investigation into chelators for the theranostic pair Mercury-197m/g (¹⁹⁷ᵐ/ᵍHg) revealed the exceptional radiolabeling capabilities of this compound. nih.gov

| Chelator | Radiochemical Yield (%) | Conditions |

|---|---|---|

| This compound | 100% ± 0.0% | 80°C, 10⁻⁴ M ligand concentration |

| p-SCN-Bn-DOTA | 70.9% ± 1.1% | 80°C, 10⁻⁴ M ligand concentration |

| TCMC | 0% - 6% | 80°C, 10⁻⁴ M ligand concentration |

| DOTA | 0% - 6% | 80°C, 10⁻⁴ M ligand concentration |

As shown in Table 1, this compound achieved a 100% radiochemical yield with ¹⁹⁷ᵐ/ᵍHg under harsh experimental conditions, significantly outperforming its parent compound TCMC and the widely used DOTA chelator. nih.gov Furthermore, the resulting [¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC complex was found to be kinetically inert when tested against challenges in human serum and with glutathione (B108866), indicating high stability in vivo. nih.gov This high efficiency and stability make this compound a highly promising chelator for developing novel radiopharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

2-[4,7,10-tris(2-amino-2-oxoethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N9O4S/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBLLVHUXJXXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N9O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of P Scn Bn Tcmc

Synthetic Routes for p-SCN-Bn-TCMC and Precursor Compounds

The construction of this compound begins with the synthesis of its foundational components, the cyclen macrocycle and the TCMC framework, followed by the strategic introduction of the linker moiety.

The core of this compound is the 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) ring, a macrocycle that serves as a robust scaffold. lew.ro The synthesis of the TCMC framework, also known as DOTAM, involves the N-alkylation of the secondary amine groups of the cyclen ring. mdpi.com This is typically achieved by reacting cyclen with three equivalents of an activated acetic acid derivative, such as tert-butyl bromoacetate, in the presence of a weak base. google.com This initial reaction yields a tri-substituted cyclen derivative, leaving one nitrogen atom available for the subsequent attachment of the linker. The ester groups are then converted to the final carbamoylmethyl (acetamide) arms to complete the TCMC structure. mdpi.com The four carbamoylmethyl pendant arms play a crucial role in enhancing the molecule's ability to sequester metal ions.

Several methods have been established for the synthesis of the parent cyclen ring, with the Richman and Atkins procedure being one of the most common, involving a multi-step strategy with tosyl protecting groups. lew.ro Alternative routes, such as the Weisman and Reed synthesis, utilize a double reductive ring expansion of a tricyclic bis-amidine. lew.ro

With the TCMC framework established on three of the cyclen nitrogens, the final nitrogen is functionalized with the p-isothiocyanatobenzyl group. This bifunctional linker provides the reactive handle for conjugation to biomolecules. The synthesis typically involves the introduction of the isothiocyanate group onto the cyclen-based chelator framework. A common strategy involves alkylating the remaining free amine on the tri-substituted TCMC precursor with a protected benzyl (B1604629) derivative, such as p-nitrobenzyl bromide. The nitro group is then reduced to a primary amine (-NH2).

The final and critical step is the conversion of this amine to the isothiocyanate (-N=C=S) functional group. This transformation can be accomplished using reagents like thiophosgene (B130339) (CSCl2), which efficiently converts primary amines into isothiocyanates. This completes the synthesis of the this compound molecule, equipping it with both a metal-chelating domain and a bio-reactive linker.

Further optimization involves the systematic screening of various reaction parameters to identify the ideal conditions. mdpi.com This process can lead to significant improvements in yield and product quality.

Table 1: Parameters for Optimization in Synthesis

| Parameter | Objective | Example |

|---|---|---|

| Solvent | To improve solubility of reactants and influence reaction pathways. | Using a polar, aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile. lew.rogoogle.com |

| Temperature | To control the reaction rate and minimize side-product formation. | Running alkylation reactions at room temperature or gentle reflux. nih.gov |

| Base | To neutralize acid byproducts without causing unwanted side reactions. | Using a weak base like sodium acetate (B1210297) or potassium carbonate. google.comnih.gov |

| Concentration | To ensure efficient reaction kinetics and maximize throughput. | Adjusting reactant concentrations to achieve higher yields. mdpi.com |

| Purification | To reduce reliance on time-consuming methods. | Designing the synthesis to allow for simple filtration or crystallization instead of multiple HPLC steps. nih.govrsc.org |

Chemical Reactions Involving the this compound Functional Group

The utility of this compound as a bifunctional chelator is defined by the reactivity of its isothiocyanate group, which allows for the covalent attachment of the molecule to various biological targets.

The isothiocyanate (-N=C=S) group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its function in bioconjugation. The central carbon atom of the isothiocyanate is electron-deficient and readily reacts with nucleophilic moieties. researchgate.net While primary amines are the most common reaction partners in biological applications, other nucleophiles such as thiols (-SH) and hydroxyl (-OH) groups can also react under specific conditions, although the reaction with amines is generally more rapid and efficient.

The primary application of this compound in bioconjugation involves its reaction with primary amine groups present on biomolecules to form a stable thiourea (B124793) linkage. Proteins and peptides are rich in primary amines, most notably the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.

The reaction proceeds via a nucleophilic addition mechanism where the amine attacks the electrophilic carbon of the isothiocyanate. mdpi.com This process results in a covalent, stable thiourea bond that effectively tethers the TCMC chelator to the target biomolecule. organic-chemistry.org This robust linkage is essential for applications where the chelator must remain firmly attached to its biological target.

Table 2: Bioconjugation Reaction Details

| Feature | Description |

|---|---|

| Molecule | This compound |

| Functional Group | Isothiocyanate (-N=C=S) |

| Target Biomolecule | Proteins, Peptides, Antibodies |

| Target Functional Group | Primary Amine (-NH₂) |

| Reaction Product | Thiourea Derivative |

| Bond Type | Covalent Thiourea Linkage (-NH-C(S)-NH-) |

This conjugation strategy is widely used to attach metal-chelating agents to antibodies and other targeting vectors for diagnostic and therapeutic purposes.

Characterization of Reaction Products and Intermediates by Spectroscopic Methods

The synthesis and conjugation of this compound result in various intermediates and final products that necessitate thorough characterization to confirm their chemical identity and structure. Spectroscopic methods are fundamental in this process, providing detailed information at the molecular level. For instance, in the synthesis of bioconjugates, such as the conjugation of this compound with a PSMA-targeting ligand, high-resolution mass spectrometry is employed to verify the final product.

A prime example is the characterization of the TCMC-PSMA conjugate. Following synthesis, the product was purified and analyzed. Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) was used to confirm its identity. The analysis yielded a measured mass-to-charge ratio (m/z) of 1,203.575 for the protonated molecule [M+H]⁺. This experimental value was in close agreement with the calculated theoretical m/z of 1,203.598 for the expected chemical formula [C₅₇H₈₂N₁₄O₁₃S+H]⁺, thereby confirming the successful conjugation. frontiersin.org

Similarly, when this TCMC-PSMA conjugate was complexed with mercury (Hg), ESI-HRMS was again used to characterize the resulting metallated compound. The analysis identified a doubly charged ion [M]²⁺ with an experimental m/z of 702.200, which corresponded well with the calculated m/z of 702.281 for the formula [C₅₇H₈₂N₁₄O₁₃SHg]²⁺. frontiersin.org These examples highlight the critical role of mass spectrometry in verifying the structures of both the immediate reaction products of this compound and their subsequent metal complexes.

Analytical Techniques for Comprehensive Characterization of this compound

A suite of analytical techniques is essential for the comprehensive characterization of this compound, ensuring its structural integrity, purity, and suitability for subsequent applications in bioconjugation and radiolabeling. These methods include advanced spectroscopic and chromatographic techniques.

Spectroscopic Approaches for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, Electrospray Ionization Mass Spectrometry)

Spectroscopy provides invaluable insights into the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. Studies investigating the coordination chemistry of this compound with metal ions, such as Hg²⁺, have utilized NMR spectroscopy. frontiersin.org These analyses help to determine how and where the metal ion binds to the chelator. For the Hg-p-SCN-Bn-TCMC complex, NMR spectra suggested that at macroscopic concentrations (as used in NMR experiments), the Hg²⁺ ion binds within the cyclen backbone framework of the TCMC moiety. frontiersin.org This binding pattern is consistent with density functional theory (DFT) calculations, which indicate that the formation of a complex with the metal ion bound within the macrocycle is a thermodynamically stable outcome. frontiersin.org

Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, a key functional group is the isothiocyanate (-N=C=S) group. This group exhibits a characteristic and strong absorption band in the IR spectrum, which confirms its presence. The FT-IR spectrum would also show bands corresponding to other structural features, such as the C-H bonds of the benzyl and cyclen rings, the C=O stretching of the amide groups, and N-H bonds. For example, the SCN bending and C-S stretching vibrations are typically observed in the regions of 946 cm⁻¹ and 749 cm⁻¹, respectively. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique used to determine the molecular weight of a compound with high accuracy, thereby confirming its elemental composition. nih.govnih.gov For this compound, which has a chemical formula of C₂₄H₃₇N₉O₄S, the expected molecular weight is approximately 547.7 g/mol . ESI-MS analysis would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with this molecular weight. This technique is also crucial for analyzing reaction products, as demonstrated in the characterization of the TCMC-PSMA conjugate. frontiersin.org

Table 1: Spectroscopic and Mass Spectrometric Data for this compound and a Derivative

| Analyte | Technique | Parameter | Observed Value | Reference |

|---|---|---|---|---|

| TCMC-PSMA Conjugate | ESI-HRMS | Calculated m/z [M+H]⁺ | 1,203.598 | frontiersin.org |

| TCMC-PSMA Conjugate | ESI-HRMS | Found m/z [M+H]⁺ | 1,203.575 | frontiersin.org |

| Hg-TCMC-PSMA Complex | ESI-HRMS | Calculated m/z [M]²⁺ | 702.281 | frontiersin.org |

Chromatographic Techniques for Purity Assessment and Purification (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique for both the purification of this compound after its synthesis and the assessment of its purity. The method separates components in a sample based on their differential interactions with a stationary phase and a mobile phase. mdpi.com

Reversed-phase HPLC (RP-HPLC) is commonly used for compounds like this compound. In a specific published method, this compound was analyzed and purified using HPLC. The analysis showed a distinct peak with a retention time (t_R) of 9.3 minutes, indicating its elution profile under the specified conditions. frontiersin.org The purity of the compound is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with purities of ≥95% being standard for research applications. smolecule.commacrocyclics.com The development of a robust HPLC method is crucial for quality control and for ensuring the reliability of subsequent radiolabeling and bioconjugation experiments. mdpi.com

Table 2: Example HPLC Retention Times for this compound and Related Compounds

| Compound | Retention Time (t_R) | Reference |

|---|---|---|

| This compound | 9.3 min | frontiersin.org |

| PSMA Ligand | 9.8 min | frontiersin.org |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| TCMC-PSMA | A conjugate of this compound and a Prostate-Specific Membrane Antigen targeting ligand |

| p-SCN-Bn-HOPO | A bifunctional chelator with four 1,2-hydroxypyridinone groups on a spermine (B22157) backbone with an isothiocyanate linker |

| p-SCN-Bn-Df | 1-(4-isothiocyanatophenyl)-3-[6,17-dihydroxy-7,10,18,21-tetraoxo-27-(N-acetylhydroxylamino)-6,11,17,22-tetraazaheptaeicosine] thiourea |

| PSMA | Prostate-Specific Membrane Antigen |

Coordination Chemistry of P Scn Bn Tcmc with Metal Ions

Investigation of Coordination Modes and Ligand-Metal Interactions

The coordination behavior of p-SCN-Bn-TCMC with metal ions is a result of the interplay between its macrocyclic backbone, pendant arms, and the pendant isothiocyanate group.

Role of Pendant Arms in Metal Ion Sequestration

The four carbamoylmethyl pendant arms attached to the cyclen backbone significantly enhance the metal ion sequestration capabilities of this compound. These arms provide additional donor atoms (oxygen from the carbonyl groups and nitrogen from the amide groups) that can participate in the coordination sphere of the metal ion, contributing to the high thermodynamic stability and kinetic inertness of the complexes. smolecule.comnih.govsci-hub.se The arrangement and flexibility of these arms allow for optimal interaction with the metal ion, effectively encapsulating it within the chelator's structure. smolecule.com

Impact of the Isothiocyanate Group on Metal Coordination

While the primary metal chelation occurs via the TCMC framework, the para-thiocyanate benzyl (B1604629) (p-SCN-Bn) group on the pendant arm plays a critical role in the compound's bifunctionality. The isothiocyanate (-SCN) group is highly reactive towards nucleophiles, particularly amine groups, forming stable thiourea (B124793) linkages. smolecule.com This allows this compound to be covalently attached to biomolecules like antibodies and peptides. smolecule.commedkoo.com In some instances, there can be a competition between the isothiocyanate group and the macrocycle for direct coordination to the metal ion. nih.govresearchgate.net However, research indicates that at the radiochemical scale, the isothiocyanate-bound coordination product is often dominant, while at the NMR scale, the macrocycle-bound product is observed, suggesting a complex interplay influenced by experimental conditions. nih.govresearchgate.net

Computational Chemistry Studies in Elucidating Coordination Geometry and Stability

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the coordination geometry and stability of this compound metal complexes.

Bioconjugation Strategies Utilizing P Scn Bn Tcmc

Covalent Linking via the Isothiocyanate Functional Group to Biomolecules

The core of p-SCN-Bn-TCMC's utility in bioconjugation lies in its isothiocyanate (-SCN) functional group smolecule.com, . This group is highly electrophilic and readily reacts with nucleophilic moieties present on biomolecules, most notably primary amines (-NH₂) smolecule.com, , medkoo.com. These amine groups are abundant in biomolecules such as lysine (B10760008) residues and the N-termini of peptides and proteins smolecule.com, , medkoo.com. The reaction between the isothiocyanate and amine groups forms a stable thiourea (B124793) linkage, effectively tethering the TCMC chelator (and any associated radioisotope) to the biomolecule smolecule.com, . The benzyl (B1604629) (Bn) linker connecting the isothiocyanate to the TCMC moiety is also instrumental, contributing to the solubility of the conjugates and potentially reducing non-specific binding .

Synthesis and Characterization of this compound Conjugates with Peptides and Antibodies

The process of creating conjugates using this compound involves several key stages, from the synthesis of the chelator itself to the final characterization of the resulting bioconjugate.

The synthesis of this compound typically involves the introduction of the isothiocyanate group onto a cyclen-based chelator framework, often through reactions with reagents such as thiophosgene (B130339) smolecule.com, . Once synthesized, this compound is then reacted with the target biomolecule. This conjugation is generally performed under mild reaction conditions, often involving specific pH ranges and temperatures, to preserve the integrity of the biomolecule , biorxiv.org. Following the conjugation reaction, purification steps are crucial to remove any unreacted chelator or byproducts. Common purification methods include size-exclusion chromatography (SEC), dialysis, or the use of desalting columns , frontiersin.org, nih.gov. The successful formation and quality of the conjugate are then assessed through various analytical techniques, such as mass spectrometry (e.g., MALDI-TOF), high-performance liquid chromatography (HPLC), and radio-chromatographic methods like radio-TLC or ICP-MS to confirm metal chelation , frontiersin.org, biorxiv.org, nih.gov, frontiersin.org, nih.gov.

Conjugation to Prostate-Specific Membrane Antigen (PSMA)-Targeting Peptides (e.g., NG001)

This compound has been extensively utilized for the conjugation to peptides designed to target specific biomarkers, such as Prostate-Specific Membrane Antigen (PSMA), which is highly expressed in prostate cancer cells smolecule.com, frontiersin.org, researchgate.net, researchgate.net. The resulting peptide-chelator conjugates can then be radiolabeled for diagnostic imaging or therapeutic applications.

Research has demonstrated that this compound-PSMA conjugates, such as NG001, efficiently target PSMA-positive cells both in vitro and in vivo researchgate.net, researchgate.net. For instance, the PSMA-targeting ligand NG001, when labeled with ²¹²Pb, has shown effective targeting of PSMA-positive cells and has led to significant tumor growth inhibition in preclinical models , researchgate.net. The compound's pharmacokinetic profile, characterized by rapid accumulation in tumors and quick clearance from non-target tissues, makes it particularly suitable for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging applications smolecule.com.

Table 1: Radiolabeling Efficiency Comparison of this compound with TCMC/DOTA for Mercury Isotopes

| Chelator | Isotope | Conditions | Radiochemical Yield (RCY) | Reference |

| TCMC | ¹⁹⁷m/gHg²⁺ | 80°C, 10⁻⁴ M, 1 h | 0%–6% | frontiersin.org, nih.gov, nih.gov |

| DOTA | ¹⁹⁷m/gHg²⁺ | 80°C, 10⁻⁴ M, 1 h | 0%–6% | frontiersin.org, nih.gov, nih.gov |

| This compound | ¹⁹⁷m/gHg²⁺ | 80°C, 10⁻⁴ M, 1 h | 100% ± 0.0% | frontiersin.org, nih.gov, nih.gov |

| p-SCN-Bn-DOTA | ¹⁹⁷m/gHg²⁺ | 80°C, 10⁻⁴ M, 1 h | 70.9% ± 1.1% | frontiersin.org, nih.gov, nih.gov |

Conjugation to Monoclonal Antibodies (e.g., Trastuzumab)

Monoclonal antibodies (mAbs) such as Trastuzumab, which targets the HER2 receptor, are also effectively conjugated with this compound for use in targeted radionuclide therapy researchgate.net, biorxiv.org, frontiersin.org, nih.gov, nih.gov. These antibody-radionuclide conjugates (ARCs) are designed to deliver cytotoxic radiation directly to cancer cells expressing the target antigen.

This compound has been employed in the development of ²¹²Pb-labeled Trastuzumab conjugates for targeted alpha therapy (TAT), with clinical trials showing promising outcomes in ovarian cancer patients researchgate.net, biorxiv.org. The conjugation process using this compound for antibodies like mOI-1, chOI-1, and hIgG1 with ²¹²Pb has yielded conjugates with high radiochemical purity, often exceeding 96% biorxiv.org. Similarly, Trastuzumab conjugated with this compound has been successfully radiolabeled with Pb-214/Bi-214, achieving purities greater than 97% frontiersin.org, nih.gov. The molar ratio of chelator to antibody during conjugation can significantly impact the conjugate's performance. For instance, studies have indicated that increasing the TCMC-to-antibody ratio can negatively affect the immunoreactivity (IRF) of the conjugate biorxiv.org.

Table 2: Radiolabeling Efficiency of this compound with Various Isotopes and Conditions

| Isotope | Target Biomolecule | Conditions | Radiochemical Yield (RCY) / Purity | Reference |

| ²⁰³Pb | Not specified | 37°C, 30 min, pH 5–6, 10⁻⁴ M | >95% | researchgate.net, publish.csiro.au |

| ²¹²Pb | Trastuzumab | pH 5-6, 37°C, 1 h | >95% | researchgate.net |

| ²¹²Pb | Antibody (mOI-1) | Room temperature, 2 hours (followed by buffer exchange) | >96% (purity) | biorxiv.org |

| Pb-214/Bi-214 | Trastuzumab | Not specified, purified by iTLC | >97% (purity) | frontiersin.org, nih.gov |

Table 3: In Vitro Stability of this compound Conjugates

| Conjugate/Complex | Challenge Condition | Stability (% Retention) | Timeframe | Reference |

| [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC | Human serum | Kinetically inert | N/A | frontiersin.org, nih.gov, nih.gov |

| [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC | Glutathione (B108866) | Kinetically inert | N/A | frontiersin.org, nih.gov, nih.gov |

| [²⁰³Pb][Pb(this compound)] | Human serum | 83% | 2 days | researchgate.net |

| This compound Conjugates | Human serum | 67.5 ± 2.9% | 24 h | |

| This compound Conjugates | Glutathione | 85.87 ± 4.5% | N/A |

Table 4: Impact of TCMC-to-Antibody Ratio on Immunoreactivity (IRF)

| TCMC:Antibody Ratio | Cell Line | Immunoreactivity (IRF) (%) | Reference |

| 5:1 | SKOV-3-luc | 65.3 ± 4.9% | biorxiv.org |

| 10:1 | SKOV-3-luc | 53.5 ± 3.9% | biorxiv.org |

| 20:1 | SKOV-3-luc | 43.3 ± 3.2% | biorxiv.org |

| 5:1 | OHS | 59.6 ± 2.7% | biorxiv.org |

| 10:1 | OHS | 46.3 ± 8.2% | biorxiv.org |

| 20:1 | OHS | 40.3 ± 1.5% | biorxiv.org |

General Strategies for Coupling with Other Amine- or Hydroxyl-Containing Biomolecules

Beyond peptides and antibodies, this compound's reactive isothiocyanate group allows for its conjugation to a wider array of biomolecules that possess amine or hydroxyl functionalities smolecule.com, , medkoo.com. The primary amine groups found in lysine residues and at the N-termini of proteins and peptides are the most common sites for reaction, forming stable thiourea linkages smolecule.com, , medkoo.com. While less reactive, hydroxyl groups present on amino acids such as serine, threonine, or tyrosine can also potentially participate in conjugation reactions under specific, optimized conditions smolecule.com, , researchgate.net.

The optimization of reaction parameters, including pH, temperature, and solvent choice, is critical for maximizing conjugation efficiency and ensuring the structural integrity of the biomolecule . The presence of the benzyl linker in this compound can further enhance the solubility of the resulting conjugates and help mitigate non-specific binding, which is advantageous when working with diverse biomolecular targets . This versatility makes this compound a valuable tool for creating customized bioconjugates for various research and therapeutic applications.

Compound List:

this compound (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane)

TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane)

NG001 (Prostate-Specific Membrane Antigen (PSMA)-targeting peptide)

Trastuzumab (Monoclonal Antibody)

Radiolabeling Efficacy and Complex Stability of P Scn Bn Tcmc Conjugates

Radiolabeling Procedures and Optimization for p-SCN-Bn-TCMC

The efficacy of this compound in radiolabeling is characterized by its ability to achieve high radiochemical yields (RCY) and its suitability for various radioisotopes.

Factors Influencing Radiochemical Yield (RCY)

The radiolabeling efficiency of this compound is significantly influenced by reaction conditions such as temperature, pH, and ligand concentration. Studies investigating the complexation of 197m/gHg²⁺ with this compound have demonstrated optimal results under specific parameters. For instance, quantitative radiochemical yields (100% ± 0.0%) were achieved with 197m/gHg when using this compound at a concentration of 10⁻⁴ M, at pH 5, and a temperature of 80°C, with a reaction time of 10 minutes nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net. Under these conditions, this compound significantly outperformed the non-bifunctional analog, TCMC, which yielded only 5.2 ± 1.7% RCY nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net.

Concentration-dependent radiolabeling studies for 197m/gHg also indicated high yields at higher ligand concentrations, with RCY values reaching 100% at 10⁻⁴ M, decreasing to 91.6% ± 0.4% at 10⁻⁵ M, and 72.2% ± 6.3% at 10⁻⁶ M, all under pH 5 and 80°C nih.gov. It has been noted that elevated temperatures are generally required for quantitative 197m/gHg incorporation, with insignificant radiolabeling observed at 37°C nih.govfrontiersin.org.

For other isotopes, this compound has shown promising results. For example, over 95% radiolabeling efficiency was reported for 203Pb at 37°C, 30 minutes, pH 5-6, and a ligand concentration of 10⁻⁴ M publish.csiro.au. Furthermore, the conjugate NG001 (this compound-PSMA) was rapidly labeled with 212Pb, achieving a radiochemical purity exceeding 94% at concentrations of ≥15 μg/ml nih.gov.

Table 1: Radiolabeling Efficacy of this compound with Key Isotopes

| Isotope | Conditions | Radiochemical Yield (RCY) | Reference(s) |

| 197m/gHg | 80°C, pH 5, 10⁻⁴ M ligand, 10 min reaction | 100% ± 0.0% | nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net |

| 197m/gHg | 80°C, pH 5, 10⁻⁴ M ligand, 60 min reaction | 100% ± 0.0% | nih.gov |

| 197m/gHg | 80°C, pH 5, 10⁻⁵ M ligand, 60 min reaction | 91.6% ± 0.4% | nih.gov |

| 197m/gHg | 80°C, pH 5, 10⁻⁶ M ligand, 60 min reaction | 72.2% ± 6.3% | nih.gov |

| 203Pb | 37°C, 30 min, pH 5-6, 10⁻⁴ M ligand | >95% | publish.csiro.au |

| 212Pb | ≥15 μg/ml concentration (for NG001 conjugate) | >94% (radiochemical purity) | nih.gov |

| 197m/gHg | 80°C, pH 5, 10⁻⁴ M ligand (for TCMC) | 5.2% ± 1.7% | nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net |

| 197m/gHg | 80°C, pH 5, 10⁻⁴ M ligand (for DOTA) | 0%–6% | nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net |

Radiochemical Purity Assessment of Labeled Conjugates

The radiochemical purity of labeled conjugates is crucial for their application in imaging and therapy. High-performance liquid chromatography (HPLC) is a primary method used for both the purification and analysis of this compound and its radiolabeled conjugates nih.gov. Radio-TLC is also employed for purity assessment pubcompare.ai. For the 212Pb-labeled NG001 conjugate, a radiochemical purity exceeding 94% was demonstrated over 48 hours nih.gov. Stability studies often involve monitoring the integrity of the radiolabeled complex using methods like SDS-PAGE nih.gov.

Kinetic Stability of Radiolabeled this compound Complexes in Biological Media

The stability of radiometal complexes formed with this compound in biological environments is a critical factor for their in vivo performance.

In vitro Stability in Human Serum and Glutathione (B108866) under Physiological Conditions

The kinetic inertness of radiolabeled this compound complexes has been investigated in biological media. The [197m/gHg]Hg-p-SCN-Bn-TCMC complex has been described as kinetically inert when challenged against human serum and glutathione nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearcher.liferesearchgate.net. However, specific studies also report moderate stability in these media, with approximately 67.5 ± 2.9% retention of the complex in human serum and 85.87 ± 4.5% retention in glutathione over 24 hours under physiological conditions . In contrast, a TCMC bioconjugate (TCMC-PSMA) showed significant degradation within 24 hours when exposed to human serum and glutathione, highlighting the superior stability of the this compound complex itself or its Hg complex nih.govresearchgate.net. The stability of the [212Pb]Pb-NG001 conjugate was also demonstrated over 48 hours in the presence of ascorbic acid and albumin nih.gov.

Table 2: In Vitro Stability of Radiolabeled this compound Complexes

| Complex | Medium | Conditions | Stability (% Retention) | Reference(s) |

| [197m/gHg]Hg-p-SCN-Bn-TCMC | Human Serum | 37°C, 24 h | "Kinetically inert" | nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearcher.liferesearchgate.net |

| [197m/gHg]Hg-p-SCN-Bn-TCMC | Glutathione | 37°C, 24 h | "Kinetically inert" | nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearcher.liferesearchgate.net |

| [197m/gHg]Hg-p-SCN-Bn-TCMC | Human Serum | Physiological conditions, 24 h | 67.5 ± 2.9% | |

| [197m/gHg]Hg-p-SCN-Bn-TCMC | Glutathione | Physiological conditions, 24 h | 85.87 ± 4.5% | |

| [212Pb]Pb-NG001 | N/A | 48 h (in presence of ascorbic acid/albumin) | High stability demonstrated | nih.gov |

| TCMC-PSMA conjugate | Human Serum | 24 h | Significant degradation | nih.govresearchgate.net |

| TCMC-PSMA conjugate | Glutathione | 24 h | Significant degradation | nih.govresearchgate.net |

Radiometal Complexation Profiles of this compound with Key Isotopes

This compound has demonstrated effective complexation with several radiometals, making it versatile for various radiopharmaceutical applications.

Mercury (Hg) : The chelator exhibits excellent complexation with 197m/gHg, achieving quantitative RCYs under optimized conditions nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net. The resulting mercury complexes are noted for their kinetic inertness in biological fluids nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearcher.liferesearchgate.net.

Lead (Pb) : this compound can effectively complex with 212Pb at low chelator concentrations, forming a kinetically inert complex that has been utilized in radioimmunotherapy studies nih.govresearchgate.net. It also shows high labeling efficiency for 203Pb under mild conditions publish.csiro.au. Research has explored its application in the development of 203Pb/212Pb theranostic pairs pubcompare.aid-nb.info.

Copper (Cu) and Zirconium (Zr) : this compound is recognized for its potential in labeling copper-64 (⁶⁴Cu) and zirconium-89 (B1202518) (⁸⁹Zr) for PET imaging applications, although specific complexation data for these isotopes were not detailed in the reviewed literature smolecule.com.

Compound Name List:

this compound

TCMC

DOTA

p-SCN-Bn-DOTA

NG001 (this compound-PSMA)

TCMC-PSMA

Preclinical Evaluation of P Scn Bn Tcmc Based Radioconjugates for Molecular Imaging and Radiotherapeutics

In vitro Cellular Characterization

The in vitro characterization of radioconjugates is essential to assess their fundamental biological properties, including target specificity, cellular uptake mechanisms, and direct cytotoxic effects on cancer cells.

Specific Cell Binding and Uptake Studies in Target-Expressing Cells

Radioconjugates employing p-SCN-Bn-TCMC have demonstrated specific binding and uptake in cells that overexpress target molecules, such as the Prostate-Specific Membrane Antigen (PSMA). For instance, PSMA-targeting ligands utilizing this compound have shown low nanomolar binding affinities for PSMA in vitro researchgate.netnih.gov. Studies involving PSMA-positive C4-2 human prostate cancer cells have reported binding rates in the range of 40-53% after accounting for non-specific binding when using 212Pb-labeled ligands google.com. This specific binding is a prerequisite for effective targeted delivery of the radionuclide payload to tumor cells.

Assessment of Cellular Internalization Kinetics

Following cell surface binding, the internalization of radioconjugates into target cells is a critical step for delivering cytotoxic radiation, especially for alpha-particle emitters whose range is limited. Research has indicated that certain PSMA-targeting ligands conjugated with this compound exhibit specific, ligand-induced internalization. For example, CA09 and CA012, ligands incorporating this compound, showed internalization percentages of 27.4 ± 2.4 %ID/10⁶ cells and 15.6 ± 2.1 %ID/10⁶ cells, respectively researchgate.net. Furthermore, studies with antibody-based conjugates, such as 212Pb-TCMC-chOI-3, have demonstrated a significant increase in internalized 212Pb and 212Bi atoms per cell at 24 hours compared to isotype controls, underscoring enhanced internalization efficiency nih.gov.

Evaluation of Radioconjugate Cytotoxicity in Multicellular Spheroid Models

Multicellular tumor spheroids (MCTs) serve as a more physiologically relevant in vitro model than 2D monolayers, mimicking the complex microenvironment and cell-cell interactions found in solid tumors mdpi.comfrontiersin.org. The cytotoxic effects of this compound-based radioconjugates have been evaluated in these models. For instance, the PSMA-targeting radioligand 212Pb-NG001 (this compound-PSMA) induced a selective cytotoxic effect in C4-2 spheroids at activity concentrations ranging from 3 to 10 kBq/mL nih.gov. In a different study, 212Pb-TCMC-TP-3 (a single alpha solution) demonstrated cytotoxicity in OHS osteosarcoma spheroids, causing disintegration within three weeks at concentrations of 4.5, 2.7, and 3.3 kBq/ml researchgate.net. A dual alpha solution, 224Ra/212Pb-TCMC-TP-3, was even more potent, completely disintegrating spheroids within two to three weeks at 5 kBq/ml, and a lower dose of 1 kBq/ml for 24 hours caused an 11.4-fold reduction in spheroid viability researchgate.net.

Table 1: In Vitro Cytotoxicity in Spheroid Models

| Radioconjugate | Spheroid Model | Activity Concentration | Observed Effect | Reference |

| 212Pb-NG001 (this compound-PSMA) | C4-2 | 3–10 kBq/mL | Induced selective cytotoxic effect | nih.gov |

| 212Pb-TCMC-TP-3 | OHS | 4.5, 2.7, 3.3 kBq/ml | Disintegrated spheroids within 3 weeks | researchgate.net |

| 224Ra/212Pb-TCMC-TP-3 | OHS | 5 kBq/ml | Completely disintegrated spheroids within 2–3 weeks after 4–24h incubation | researchgate.net |

| 224Ra/212Pb-TCMC-TP-3 | OHS | 1 kBq/ml (24h incubation) | 11.4-fold reduction in spheroid viability | researchgate.net |

Preclinical In vivo Assessments in Small Animal Models

Following promising in vitro results, preclinical in vivo studies in small animal models are crucial to evaluate the biodistribution, pharmacokinetics, tumor targeting, and clearance profiles of radioconjugates.

Biodistribution and Pharmacokinetics in Disease Models (e.g., Xenograft Tumors)

Radioconjugates utilizing this compound, particularly those targeting PSMA, have shown favorable biodistribution and pharmacokinetic profiles in xenograft tumor models. For example, the PSMA-targeting ligand 212Pb-NG001 demonstrated rapid accumulation in tumors, reaching 23.3 ± 8.7 %ID/g at 1 hour post-injection in C4-2 xenograft-bearing mice nih.gov. Biodistribution studies of 212Pb-labeled PSMA ligands have consistently shown rapid clearance from blood and most non-targeted tissues, with activity levels often below 1.2 %ID/g in many organs after 4 hours snmjournals.org. However, kidney uptake can be a significant factor, with some ligands showing higher kidney accumulation compared to others. For instance, 212Pb-p-SCN-Bn-TCMC-PSMA ligand 1 (NG001) exhibited 3.5-fold lower kidney uptake than PSMA-617 nih.gov, and at 4 hours post-injection, it showed 8.1 %ID/g in kidneys compared to 17.4 %ID/g for 177Lu-PSMA-617 google.com. The radioligand also demonstrated stability in vivo, with high radiochemical purity and stability of [212Pb]Pb-NG001 demonstrated over 48 hours nih.gov.

Table 2: Representative Biodistribution Data (%ID/g) for 212Pb-NG001 in C4-2 Xenografts

| Time Point | Tumor | Blood | Kidneys | Other Organs (e.g., Liver, Spleen) | Reference |

| 1 h | 23.3 ± 8.7 | < 2.5 | N/A | N/A | nih.gov |

| 4 h | N/A | N/A | ~5 | < 5 | snmjournals.org |

| 24 h | > 10 | N/A | ~5 | N/A | snmjournals.org |

Table 3: Comparative Biodistribution of 212Pb-p-SCN-Bn-TCMC-PSMA Ligand 1 vs. 177Lu-PSMA-617 at 4 Hours Post-Injection

| Radioconjugate | Tumor (%ID/g) | Kidney (%ID/g) | Tumor-to-Kidney Ratio | Reference |

| 212Pb-p-SCN-Bn-TCMC-PSMA Ligand 1 | 13.9 | 8.1 | 1.7 | google.com |

| 177Lu-PSMA-617 | 13.6 | 17.4 | 0.8 | google.com |

Tumor Accumulation and Clearance from Non-Targeted Tissues

A key characteristic of effective radioconjugates is their ability to accumulate in the target tissue (e.g., tumor) while rapidly clearing from non-targeted organs, thereby maximizing the therapeutic ratio. Studies have shown that this compound-based PSMA-targeting ligands, such as 212Pb-NG001, exhibit rapid tumor accumulation and sustained retention over 24 hours nih.govsnmjournals.org. For instance, tumor uptake remained above 10 %ID/g after 24 hours snmjournals.org. Concurrently, clearance from non-targeted tissues was rapid; blood levels decreased significantly within hours nih.govsnmjournals.org, and while kidney uptake was observed, it was often cleared relatively quickly or showed favorable ratios compared to other tissues snmjournals.orggoogle.com. Very low uptake was observed in PSMA-negative xenografts, confirming the specificity of tumor targeting nih.gov. The improved tumor-to-kidney ratios observed over time for these radioconjugates highlight their potential for targeted delivery nih.govsnmjournals.org.

Compound List:

this compound

TCMC

H4-DOTA

DOTAM

p-SCN-Bn-DOTA

212Pb-TCMC-trastuzumab

212Pb-NG001 (this compound-PSMA)

PSMA-617

212Pb-PSMA-617

212Pb-L2

203Pb-CA012

177Lu-PSMA-617

212Pb-TCMC-chOI-3

212Pb-TCMC-hIgG1

212Pb-TCMC-mOI-3

212Pb-TCMC-mIgG1

177Lu-DOTA-mOI-1

212Pb-TCMC-chOI-1

212Pb-TCMC-YS5

224Ra/212Pb-TCMC-TP-3

212Pb-TCMC-TP-3

212Pb-TCMC-rituximab

Small Animal Imaging Modalities (e.g., Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT))

Radioconjugates incorporating the this compound bifunctional chelator have demonstrated significant utility in preclinical molecular imaging, particularly through Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) smolecule.com. The this compound linker is designed to facilitate the stable conjugation of radioisotopes to biomolecules, such as antibodies or small molecule ligands, enabling targeted imaging of specific biomarkers within preclinical models smolecule.com. Its pharmacokinetic profile, characterized by rapid accumulation in target tissues and quick clearance from non-target organs, makes it highly suitable for these diagnostic imaging techniques smolecule.com.

Preclinical studies have utilized this compound in conjunction with various radionuclides for imaging purposes. For instance, the development of radiotracers for PET imaging has involved chelating isotopes like 203Pb, which serves as an imaging surrogate for the therapeutic alpha-emitter 212Pb mdpi.com. In studies targeting the Prostate-Specific Membrane Antigen (PSMA), ligands such as PSMA-CA012, when conjugated with this compound and radiolabeled with 203Pb, have shown comparable tumor uptake to established tracers like 68Ga-PSMA-617 in PSMA-positive tumor-bearing mice mdpi.com. These findings highlight the capability of this compound-based radioconjugates to achieve specific tumor targeting and deliver high-quality imaging data in small animal models iaea.orguio.no. The ability to assess biodistribution and tumor uptake via these modalities is critical for evaluating the potential of radioconjugates for subsequent therapeutic applications uio.nopatsnap.com.

Table 1: Preclinical Tumor Uptake of a this compound-Based Radiotracer in a Mouse Model

| Ligand/Radioconjugate | Radionuclide | Target | Model | Imaging Modality | Tumor Uptake (%ID/g) | Citation |

| PSMA-CA012 | 203Pb | PSMA | C4-2 tumor-bearing mice | PET/SPECT | 8.4 ± 3.7 | mdpi.com |

Therapeutic Efficacy and Tumor Growth Inhibition in Preclinical Models

The this compound linker has also proven vital in the development of radioconjugates for targeted radionuclide therapy, demonstrating significant preclinical therapeutic efficacy, including potent tumor growth inhibition uio.nopatsnap.comnih.govresearchgate.netthno.orgnih.gov. By enabling the stable attachment of alpha or beta-emitting radionuclides to targeting vectors, this compound-based radiotherapeutics can deliver cytotoxic radiation directly to tumor cells.

Preclinical investigations have shown that radioconjugates employing this compound exhibit notable antitumor activity. For example, the PSMA-targeting radioligand 212Pb-NG001, which incorporates the this compound linker, has been evaluated in mouse models of prostate cancer. Treatment with varying activities of 212Pb-NG001 (0.25, 0.30, or 0.40 MBq) resulted in significant inhibition of tumor growth and improved median survival in athymic nude mice bearing C4-2 tumors uio.nopatsnap.com. These studies reported therapeutic indexes ranging from 1.5 to 2.7, corresponding to the administered activities uio.nopatsnap.com. Furthermore, other this compound-based radioconjugates, such as 212Pb-TCMC-trastuzumab, have demonstrated a substantial reduction in tumor growth and prolonged survival in preclinical models, including PC3 tumors nih.govresearchgate.netnih.gov. These findings collectively underscore the capability of this compound to support the development of effective targeted radiotherapies with significant tumor growth inhibition effects nih.govresearchgate.netthno.orgnih.gov.

Table 2: Preclinical Therapeutic Efficacy of a this compound-Based Radioligand in Prostate Cancer Models

| Radioconjugate | Radionuclide | Target | Model | Activity (MBq) | Therapeutic Index | Outcome | Citation |

| 212Pb-NG001 | 212Pb | PSMA | C4-2 tumors in athymic nude mice | 0.25 | 1.5 | Significant tumor growth inhibition, improved survival | uio.nopatsnap.com |

| 212Pb-NG001 | 212Pb | PSMA | C4-2 tumors in athymic nude mice | 0.30 | 2.3 | Significant tumor growth inhibition, improved survival | uio.nopatsnap.com |

| 212Pb-NG001 | 212Pb | PSMA | C4-2 tumors in athymic nude mice | 0.40 | 2.7 | Significant tumor growth inhibition, improved survival | uio.nopatsnap.com |

| [212Pb]Pb-TCMC-trastuzumab | 212Pb | Target | PC3 tumors (mice) | Not specified | Not specified | Substantial tumor growth reduction, prolonged survival | nih.govresearchgate.netnih.gov |

Compound Name List:

this compound

TCMC

PSMA

212Pb-NG001

212Pb-TCMC-trastuzumab

PSMA-CA012

203Pb

68Ga-PSMA-617

Comparative Analysis of P Scn Bn Tcmc with Other Chelating Agents

Comparison with Non-Bifunctional TCMC Analogues in Chelating Performance

TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane), also known as DOTAM, is a derivative of DOTA that features amide pendant arms instead of carboxylic acid arms researchgate.netsci-hub.sethno.org. This structural modification allows TCMC to exhibit improved stability compared to DOTA complexes, particularly under acidic conditions researchgate.netrsc.orgnih.gov. TCMC is primarily employed for the chelation of lead radioisotopes, as its "softer" amide donor atoms are better suited for complexing lead ions, which are considered intermediate in hardness according to Hard-Soft-Acid-Base (HSAB) theory, compared to the "harder" carboxylic acid donors of DOTA researchgate.netnih.gov. While TCMC itself is a potent chelator for lead, its bifunctional derivative, p-SCN-Bn-TCMC, is designed to facilitate conjugation to biomolecules, such as antibodies or peptides, thereby enabling targeted delivery while retaining the robust chelating properties of the TCMC core researchgate.netthno.org.

Comparative Studies with DOTA-Based Bifunctional Chelators (e.g., p-SCN-Bn-DOTA)

This compound has been extensively compared with its DOTA-based counterpart, p-SCN-Bn-DOTA, across various radiometals. In studies involving mercury-197m/g (197m/gHg), this compound demonstrated a superior radiochemical yield of 100% ± 0.0% compared to p-SCN-Bn-DOTA's 70.9% ± 1.1% under challenging conditions nih.govresearchgate.net. The mercury complex formed with this compound also exhibited kinetic inertness when exposed to biological matrices like human serum and glutathione (B108866) nih.govresearchgate.net.

For lead isotopes, this compound has shown enhanced incorporation efficiency for both 212Pb and 203Pb when compared to DOTA-based chelators under standard radiolabeling conditions (pH 7, room temperature) researchgate.net. Specifically, the radiolabeling of this compound with 203Pb achieved over 95% radiolabeling efficiency, and the resulting complex maintained 83% integrity in serum after two days of incubation researchgate.net. A significant advantage of TCMC-based chelators is their increased resistance to metal ion dissociation at acidic pH levels (pH 3.5 and below) compared to DOTA complexes researchgate.netnih.gov. DOTA's instability at low pH is a critical limitation, particularly for applications involving 212Pb, where the decay of 212Pb can lead to the release of its daughter radionuclide, 212Bi rsc.orguni-heidelberg.de.

Comparison with Other Macrocyclic and Acyclic Chelator Systems

Comparison with Other Macrocyclic and Acyclic Chelator Systems

Macrocyclic chelators, including DOTA and TCMC, generally form complexes with radiometals that are more kinetically inert than those formed by acyclic chelators such as diethylenetriaminepentaacetic acid (DTPA) or ethylenediaminetetraacetic acid (EDTA) sci-hub.sethno.orgnih.gov. While DTPA is recognized for its rapid complexation and thermodynamic stability with various metal ions, its radiometal complexes often suffer from inadequate in vivo stability due to dissociation and transchelation, especially with isotopes like 90Y sci-hub.se. TCMC, as an amide-functionalized analogue of DOTA, offers enhanced stability for lead complexes compared to Pb-DOTA sci-hub.se. Other acyclic chelators, including EGTA and AMPA, as well as their amide derivatives, have also been investigated for their efficacy in complexing lead radioisotopes researchgate.netresearchgate.net.

Advantages of this compound in Radiochemical Yield and Complex Stability for Specific Radionuclides

This compound exhibits notable advantages in both radiochemical yield and complex stability, particularly for lead (Pb) and mercury (Hg) radioisotopes. For 197m/gHg, this compound achieved a near-perfect radiochemical yield of 100% ± 0.0%, outperforming p-SCN-Bn-DOTA (70.9% ± 1.1%) under demanding conditions nih.govresearchgate.net. The mercury complex formed with this compound demonstrated kinetic inertness when challenged with human serum and glutathione nih.govresearchgate.net.

In the context of lead isotopes, this compound shows superior incorporation efficiency compared to DOTA-based chelators researchgate.net. Its complexes with 203Pb exhibit high radiolabeling yields (exceeding 95%) and maintain substantial integrity (83% intact) in serum over two days researchgate.net. A critical advantage is its enhanced stability at acidic pH levels, where Pb-TCMC complexes are less prone to dissociation than their Pb-DOTA counterparts researchgate.netrsc.orgnih.gov. This improved acidic stability is particularly important for applications involving 212Pb, where DOTA's inherent instability can lead to the undesirable release of the daughter radionuclide 212Bi rsc.orguni-heidelberg.de.

Discussion of Performance Differences Based on Chelator Structure and Metal Ion Properties

The differential performance of chelators like TCMC and DOTA is largely attributable to their distinct structural features and the resulting coordination chemistry with specific metal ions. TCMC's replacement of DOTA's carboxylic acid pendant arms with amide groups results in a chelator with "softer" donor atoms researchgate.netnih.gov. According to the Hard-Soft-Acid-Base (HSAB) theory, these softer amide donors are more compatible with intermediate metal ions like Pb(II) researchgate.netnih.gov.

The reduced basicity of TCMC's acetamide (B32628) groups, compared to the more basic carboxylic acid groups in DOTA, leads to a lower affinity for protons. This characteristic contributes to the enhanced inertness of Pb-TCMC complexes in acidic environments researchgate.netnih.gov. While the inherent rigidity of macrocyclic chelators like DOTA provides kinetic stability through the macrocyclic effect, their carboxylic acid groups can become protonated at low pH, increasing lability researchgate.netrsc.orgnih.gov. Conversely, the amide groups in TCMC are less susceptible to protonation, thereby preserving complex stability researchgate.netnih.gov. Additionally, for certain metal ions such as Hg2+, binding may occur through the cyclen backbone framework of TCMC and its derivatives, forming thermodynamically stable products nih.govresearchgate.net. However, potential competition can arise between the conjugation functional group (e.g., isothiocyanate) and the macrocyclic binding itself nih.govresearchgate.net. The rigidity of macrocyclic chelators can also influence radiolabeling kinetics, sometimes necessitating higher temperatures that could potentially compromise heat-sensitive biomolecules rsc.org.

Compound List

this compound

TCMC (DOTAM)

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

p-SCN-Bn-DOTA

DTPA (diethylenetriaminepentaacetic acid)

EDTA (ethylenediaminetetraacetic acid)

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)

AMPA (alpha-methyl-1-phenyl-1-propylacetamide)

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)

NETA

Macropa

CHX-A''-DTPA

H4PYTA

H4octapa

ampam

DOTA-1Py, -2Py, -3Py

DOTAGA

DOTAM (aka TCMC)

TETA

H2macropa

Mechanistic Insights into P Scn Bn Tcmc Performance and Future Development

Influence of the p-Isothiocyanatobenzyl Moiety on Conjugation and In vivo Behavior

When conjugated to specific targeting molecules, such as peptides designed to target Prostate-Specific Membrane Antigen (PSMA), p-SCN-Bn-TCMC conjugates have demonstrated promising in vivo behavior. These conjugates exhibit rapid accumulation in PSMA-positive tumors and efficient clearance from non-targeted tissues, which are desirable pharmacokinetic characteristics for diagnostic and therapeutic agents. For instance, a conjugate formed by linking this compound to a PSMA-binding entity (referred to as NG001) showed comparable tumor uptake to the established PSMA-617 ligand but exhibited significantly lower kidney uptake, suggesting a potential advantage in minimizing renal toxicity. uio.no

Role of the Cyclen Macrocycle and Carbamoylmethyl Pendant Arms in Chelation Thermodynamics and Kinetics

The core metal-chelating capability of this compound resides in its TCMC macrocycle, which features four carbamoylmethyl pendant arms attached to the cyclen backbone. This structural arrangement is designed to provide a high affinity and stable coordination environment for various metal ions, particularly soft Lewis acids like Hg²⁺ and Pb²⁺. smolecule.comnih.govresearchgate.netsmolecule.com

The TCMC macrocycle distinguishes itself from other common chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) by utilizing "softer" amide donor arms instead of "harder" carboxylic acid arms. This characteristic makes TCMC particularly well-suited for chelating intermediate metal ions, such as Pb(II), aligning with principles of the Hard and Soft Acids and Bases (HSAB) theory. nih.govresearchgate.net

In terms of chelation kinetics and thermodynamics, this compound demonstrates notable advantages. It achieves significantly higher radiochemical yields (RCY) for ¹⁹⁷m/gHg²⁺ (up to 100%) compared to the non-bifunctional TCMC (5.2 ± 1.7% RCY) under identical conditions. Furthermore, it exhibits superior incorporation of ²¹²Pb and ²⁰³Pb isotopes when compared to H₄DOTA. researchgate.net The resulting metal complexes, such as the [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC complex, are characterized as kinetically inert. nih.gov Additionally, TCMC complexes have shown greater stability against metal ion release at lower pH levels compared to their DOTA counterparts. researchgate.net

Potential for Rational Design of Improved this compound Derivatives for Enhanced Performance

While this compound excels in radiolabeling efficiency for isotopes like Hg²⁺ and Pb²⁺ and offers kinetic stability advantages over DOTA for Pb(II) at low pH, further optimization could focus on expanding its versatility to a broader spectrum of radiometals or improving its performance under a wider range of physiological conditions. nih.govresearchgate.net Rational design efforts might explore variations in the pendant arms of the cyclen macrocycle to fine-tune metal-binding properties or modify the benzyl (B1604629) linker to optimize solubility, cell permeability, or resistance to metabolic breakdown. Such advancements could lead to next-generation chelators with improved efficacy and safety profiles for advanced targeted therapeutic and diagnostic applications.

Data Tables

Table 1: Radiolabeling Efficiency of this compound and Related Chelators

| Compound/Conjugate | Isotope | Conditions | Radiochemical Yield (RCY) | Reference |

| This compound | ¹⁹⁷m/gHg²⁺ | 80°C, pH 5 | 85.8–100% | |

| TCMC | ¹⁹⁷m/gHg²⁺ | 80°C, pH 5 | 5.2 ± 1.7% | |

| This compound | ²¹²Pb, ²⁰³Pb | pH 7, Room Temp, 1h | Superior to H₄DOTA | researchgate.net |

| This compound-Trastuzumab | ²¹²Pb | pH 5-6, 37°C, 1h | ~95% | researchgate.net |

| [²¹²Pb]Pb-NG001 (this compound-PSMA) | ²¹²Pb | Purification | 85.9±4.7% | uio.no |

Table 2: In Vitro Stability of this compound and its Conjugates

| Compound/Conjugate | Medium | Time | Retention | Reference |

| This compound | Human Serum | 24 h | 67.5 ± 2.9% | |

| This compound | Glutathione (B108866) | 24 h | 85.87 ± 4.5% | |

| TCMC-PSMA Conjugate | Human Serum | 24 h | Significant degradation | nih.gov |

| TCMC-PSMA Conjugate | Glutathione | 24 h | Significant degradation | nih.gov |

Table 3: Target Affinity of TCMC-PSMA Conjugate

| Conjugate | Target | Affinity (Ki) | Reference |

| TCMC-PSMA | PSMA | 19.0–19.6 nM | nih.gov |

List of Compounds Mentioned:

this compound (and its hydrochloride salt)

TCMC (1,4,7,10-tetraazacyclododecane)

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

H₄DOTA

PSMA (Prostate-Specific Membrane Antigen)

NG001 (this compound-PSMA ligand)

PSMA-617

Trastuzumab

Hg²⁺ (Mercury ion)

Pb²⁺ (Lead ion)

¹⁹⁷m/gHg²⁺ (Mercury isotopes)

²¹²Pb (Lead-212)

²⁰³Pb (Lead-203)

Emerging Research Directions and Unaddressed Gaps for P Scn Bn Tcmc

Optimization of Bioconjugation Methodologies for Diverse Biomolecules

The effectiveness of a p-SCN-Bn-TCMC-based radiopharmaceutical is fundamentally dependent on its successful conjugation to a targeting biomolecule. The isothiocyanate (-SCN) group of this compound reacts with primary amine groups on biomolecules, such as the lysine (B10760008) residues of antibodies or peptides, to form a stable thiourea (B124793) bond. medkoo.comresearchgate.net While this chemistry is well-established, significant research is needed to optimize methodologies for a diverse range of biomolecules beyond standard monoclonal antibodies.

Future research directions should focus on:

Tailoring Reaction Conditions: The efficiency of the conjugation reaction and the average number of chelators attached per biomolecule can be controlled by optimizing parameters such as pH, temperature, and the molar ratio of chelator to biomolecule. oncoinvent.com For instance, studies with the antibody trastuzumab involved careful buffer exchange and controlled reaction times to achieve a desired chelator-to-antibody ratio of 2-5. oncoinvent.com Systematically investigating these parameters for different classes of biomolecules, including antibody fragments, peptides, and small molecule inhibitors, is crucial for producing well-defined and reproducible conjugates. nih.govmdpi.com

Characterization of Conjugates: Ensuring that the conjugation process does not compromise the biological activity of the targeting molecule is paramount. Developing and applying analytical techniques to confirm the integrity, purity, and immunoreactivity of the resulting conjugate are essential. nih.gov

Alternative Ligation Chemistries: While the isothiocyanate-amine reaction is common, exploring alternative or complementary conjugation strategies could provide greater flexibility and site-specificity, potentially leading to more homogeneous products with improved in vivo performance.

| Parameter | Focus Area | Rationale |

| Reaction Conditions | pH, temperature, molar ratios, reaction time | To control the degree of conjugation and ensure reproducibility for various biomolecules. oncoinvent.com |

| Biomolecule Diversity | Peptides, antibody fragments, small molecules | To expand the application of this compound beyond full-size antibodies. nih.govmdpi.com |

| Analytical Methods | SDS-PAGE, MALDI-TOF-MS, immunoreactivity assays | To verify the structural integrity and biological function of the final conjugate. nih.gov |

| Site-Specific Conjugation | Enzymatic or chemical methods for targeted ligation | To produce more homogeneous conjugates with potentially improved pharmacokinetics. |

Exploration of this compound in Novel Theranostic Applications

Theranostics, which combines diagnostic imaging and therapy, is a cornerstone of personalized medicine. The ability of this compound to chelate a variety of radiometals makes it an excellent candidate for developing theranostic agents. nih.gov For example, it has been effectively used to chelate the theranostic pair 197m/gHg and has been incorporated into ligands targeting Prostate-Specific Membrane Antigen (PSMA) for potential use in prostate cancer. nih.govmedchemexpress.comnih.gov

Key areas for future exploration include:

New Radiometal Pairs: Research should extend beyond established isotopes to evaluate this compound's performance with other emerging theranostic pairs. This involves assessing radiolabeling efficiency, complex stability, and in vivo behavior for different radiometals.

Targeting Different Cancers: While prostate cancer is a significant target, many other cancers overexpress specific surface antigens that can be targeted. nih.gov Developing this compound conjugates for other validated targets could significantly broaden its clinical applicability.

Improving Pharmacokinetics: A critical challenge in radioligand therapy is optimizing the balance between tumor uptake and clearance from non-target organs, particularly the kidneys. A preclinical study comparing a 212Pb-labeled TCMC-based PSMA ligand (NG001) with the DOTA-based PSMA-617 showed that the TCMC conjugate had nearly 2.5-fold lower kidney uptake. nih.gov This highlights a significant advantage of the TCMC framework. Further structural modifications to the linker or targeting moiety could further enhance tumor retention while accelerating clearance from healthy tissues.

Strategies for Overcoming Current Limitations in Chelator Stability and Radiometal Retention

A chelator's primary role is to bind a radiometal and prevent its release in vivo until it reaches the target site. researchgate.net The release of free radiometals can lead to off-target toxicity and reduced therapeutic efficacy. This compound has demonstrated advantages over DOTA-based chelators, particularly in forming more stable complexes at lower pH, which is critical for alpha-emitters like 212Pb whose daughter nuclides must remain chelated. oncoinvent.com

However, challenges and areas for improvement remain:

Kinetic Inertness: While the [197m/gHg]Hg-p-SCN-Bn-TCMC complex has been described as kinetically inert in human serum and glutathione (B108866), some studies report only moderate stability, with about 67.5% of the complex retained in serum after 24 hours. nih.gov Furthermore, a TCMC-PSMA conjugate (not containing the benzyl-isothiocyanate linker) showed significant degradation over 24 hours. nih.govnih.gov This suggests that the stability of the final radiometal complex can be influenced by the conjugated biomolecule and the specific radiometal used.

Structural Reinforcement: One strategy to improve stability is to modify the macrocyclic backbone of the chelator. Introducing conformational rigidity can enhance both thermodynamic stability and kinetic inertness, leading to better radiometal retention in vivo. nih.govnih.gov

Comparative Studies: Rigorous head-to-head comparisons of this compound with other next-generation chelators using a standardized set of radiometals and challenging in vitro and in vivo conditions are needed to definitively establish its stability profile.

| Radiometal Complex | Medium | Stability (% Intact after 24h) | Reference |

| [197m/gHg]Hg-p-SCN-Bn-TCMC | Human Serum | 67.5 ± 2.9% | |

| [197m/gHg]Hg-p-SCN-Bn-TCMC | Glutathione | 85.87 ± 4.5% |

Integration of this compound in Multi-Modal Imaging and Therapeutic Strategies

The future of molecular imaging and therapy lies in combining the strengths of different modalities to gain a more comprehensive understanding of disease and improve treatment outcomes. nih.govnih.gov Integrating this compound into multi-modal approaches is a promising frontier.

Key strategies include:

Dual-Modality PET/Fluorescence Probes: A powerful application is in fluorescence-guided surgery. By attaching a near-infrared (NIR) fluorescent dye to the same biomolecule conjugated with this compound, a dual-modality agent can be created. mdpi.com This would allow for preoperative whole-body PET imaging to identify tumor locations, followed by intraoperative NIR fluorescence imaging to guide precise surgical resection in real-time.

Combining with MRI or Ultrasound: While more chemically challenging, it is conceivable to design constructs that incorporate this compound for PET imaging alongside contrast agents for MRI or ultrasound. nih.gov Such agents could provide complementary anatomical and functional information in a single session.

Combination Therapies: Radioligand therapy using this compound-based agents could be combined with other cancer treatments, such as chemotherapy, immunotherapy, or other targeted therapies. nih.govnih.gov Preclinical models are needed to explore potential synergies and optimal combination strategies to overcome treatment resistance and improve patient outcomes.

By pursuing these emerging research directions, the scientific community can address the current gaps in knowledge and fully harness the capabilities of this compound, paving the way for novel and effective radiopharmaceuticals for cancer diagnosis and therapy.

Q & A

Q. What are the key structural features of p-SCN-Bn-TCMC that enable its bifunctionality in biomedical applications?

this compound’s bifunctionality arises from its distinct structural components:

- SCN group : Reacts with thiols (-SH) for covalent conjugation to biomolecules (e.g., antibodies, peptides) .

- TCMC moiety : A cyclen-based macrocycle with four carbamoylmethyl arms, enabling high-affinity chelation of metal ions (e.g., Pb²⁺, Hg²⁺) .

- Benzyl (Bn) spacer : Enhances solubility of conjugates and reduces nonspecific binding . Methodological note: Validate conjugation efficiency via MALDI-TOF or HPLC, and confirm chelation stability using radio-TLC or ICP-MS .

Q. What are the recommended storage conditions to maintain this compound’s stability?

- Powder form : Store at -20°C in anhydrous, light-protected conditions to prevent hydrolysis of the isothiocyanate group .

- Dissolved in DMSO/DMF : Aliquot and store at -80°C ; avoid repeated freeze-thaw cycles to preserve reactivity . Critical consideration: Conduct stability assays (e.g., NMR or LC-MS) after long-term storage to confirm integrity .

Q. How does this compound’s solubility profile influence its application in biomedical imaging?

this compound is soluble in polar aprotic solvents (e.g., DMSO, DMF), enabling:

- Efficient conjugation to hydrophobic biomolecules (e.g., antibodies) without precipitation .

- Compatibility with in vivo formulations when diluted in aqueous buffers (pH 5–7) . Optimization tip: Pre-dissolve in DMSO (≤5% v/v) to minimize solvent interference in biological assays .

Advanced Research Questions

Q. How can researchers optimize radiolabeling efficiency of this compound with Pb isotopes under varying ligand concentrations?

Radiolabeling efficiency (RCY) depends on ligand concentration and reaction time:

| Ligand Concentration (M) | RCY (%) for ²⁰³Pb | RCY (%) for ¹⁹⁷m/gHg |

|---|---|---|

| 10⁻⁴ | 97.2 ± 0.6 | 100 ± 0.0 |

| 10⁻⁵ | 96.9 ± 0.6 | 91.6 ± 0.4 |

| 10⁻⁶ | 43.7 ± 1.0 | 72.2 ± 6.3 |

| 10⁻⁷ | 3.7 ± 0.4 | 43.3 ± 10.1 |

Key variables:

Q. What methodological approaches resolve contradictions in stability data for this compound under different pH conditions?

Conflicting stability reports arise from:

- Chelate-metal dissociation : At pH < 5, protonation of TCMC’s amines reduces Pb²⁺/Hg²⁺ binding .

- SCN group hydrolysis : Above pH 8, the isothiocyanate group degrades, reducing conjugation efficiency . Resolution strategy:

- Use buffered solutions (e.g., HEPES, acetate) to maintain pH during conjugation and labeling .

- Monitor hydrolysis via UV-Vis (λ = 280 nm for SCN degradation products) .

Q. What strategies improve the specificity of this compound conjugates in targeted drug delivery systems?

To reduce off-target binding:

- Purification : Remove unreacted this compound using size-exclusion chromatography (SEC) or dialysis .

- Blocking agents : Add cysteine or BSA to quench residual SCN groups post-conjugation .

- In vivo validation : Use SPECT/CT imaging to track ²⁰³Pb-labeled conjugates in murine models . Advanced tip: Compare pharmacokinetics of this compound vs. non-bifunctional analogs (e.g., p-SCN-Bn-DOTA) to isolate chelation-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.